Cas no 275808-53-2 (3-(Morpholin-4-ylsulfonyl)phenol)

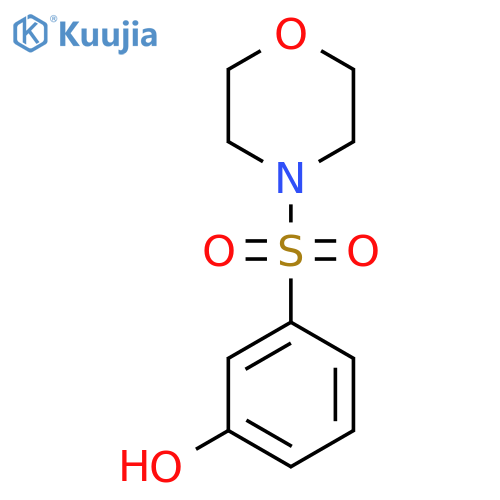

275808-53-2 structure

商品名:3-(Morpholin-4-ylsulfonyl)phenol

CAS番号:275808-53-2

MF:C10H13NO4S

メガワット:243.27952170372

MDL:MFCD11593458

CID:4712065

3-(Morpholin-4-ylsulfonyl)phenol 化学的及び物理的性質

名前と識別子

-

- 3-(morpholin-4-ylsulfonyl)phenol

- 3-(Morpholinosulfonyl)phenol

- 3-hydroxybenzenesulfonylmorpholine

- NTZRJBWFODFBRY-UHFFFAOYSA-N

- SBB072546

- ST095897

- BC4718673

- morpholine, 4-[(3-hydroxyphenyl)sulfonyl]-

- T1605

- 3-(Morpholin-4-ylsulfonyl)phenol

-

- MDL: MFCD11593458

- インチ: 1S/C10H13NO4S/c12-9-2-1-3-10(8-9)16(13,14)11-4-6-15-7-5-11/h1-3,8,12H,4-7H2

- InChIKey: NTZRJBWFODFBRY-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC=C(C=1)O)(N1CCOCC1)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 318

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 75.2

3-(Morpholin-4-ylsulfonyl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB415464-5 g |

3-(Morpholin-4-ylsulfonyl)phenol |

275808-53-2 | 5 g |

€656.50 | 2023-07-19 | ||

| A2B Chem LLC | AI46366-250mg |

3-(Morpholin-4-ylsulfonyl)phenol |

275808-53-2 | 95% | 250mg |

$63.00 | 2024-04-20 | |

| A2B Chem LLC | AI46366-5g |

3-(Morpholin-4-ylsulfonyl)phenol |

275808-53-2 | 95% | 5g |

$402.00 | 2024-04-20 | |

| Ambeed | A607821-1g |

3-(Morpholinosulfonyl)phenol |

275808-53-2 | 97% | 1g |

$178.0 | 2024-07-28 | |

| TRC | M234525-250mg |

3-(Morpholin-4-ylsulfonyl)phenol |

275808-53-2 | 250mg |

$ 185.00 | 2022-06-04 | ||

| abcr | AB415464-500 mg |

3-(Morpholin-4-ylsulfonyl)phenol |

275808-53-2 | 500MG |

€195.40 | 2023-02-19 | ||

| Chemenu | CM516050-1g |

3-(Morpholinosulfonyl)phenol |

275808-53-2 | 97% | 1g |

$176 | 2022-09-29 | |

| abcr | AB415464-5g |

3-(Morpholin-4-ylsulfonyl)phenol; . |

275808-53-2 | 5g |

€637.00 | 2025-02-17 | ||

| A2B Chem LLC | AI46366-10g |

3-(Morpholin-4-ylsulfonyl)phenol |

275808-53-2 | 95% | 10g |

$662.00 | 2024-04-20 | |

| abcr | AB415464-10 g |

3-(Morpholin-4-ylsulfonyl)phenol |

275808-53-2 | 10 g |

€1,074.00 | 2023-07-19 |

3-(Morpholin-4-ylsulfonyl)phenol 関連文献

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

275808-53-2 (3-(Morpholin-4-ylsulfonyl)phenol) 関連製品

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:275808-53-2)3-(Morpholin-4-ylsulfonyl)phenol

清らかである:99%

はかる:1g

価格 ($):160.0